molecular formula C21H25NO5S B2962803 ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 397290-67-4

ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2962803
CAS No.: 397290-67-4
M. Wt: 403.49
InChI Key: PJKWJAUJEHKTAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a cycloheptathiophene derivative characterized by a 3,4-dimethoxybenzoyl substituent at the 2-amino position of the thiophene ring. Its synthesis typically involves the acylation of the parent compound, ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS 40106-13-6), with 3,4-dimethoxybenzoyl chloride under standard coupling conditions .

Properties

IUPAC Name

ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5S/c1-4-27-21(24)18-14-8-6-5-7-9-17(14)28-20(18)22-19(23)13-10-11-15(25-2)16(12-13)26-3/h10-12H,4-9H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKWJAUJEHKTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound belongs to the class of thiophene derivatives, which are known for their diverse pharmacological properties. The following sections provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Structural Characteristics

The compound features a cycloheptathiophene core with a 3,4-dimethoxybenzoyl group. This structure allows for various interactions with biological macromolecules, such as enzymes and receptors. The presence of amide and thiophene functionalities facilitates hydrogen bonding and π-π interactions, which are crucial for modulating biological activity.

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in inflammatory pathways and cancer progression. The compound's ability to form stable complexes with these enzymes suggests potential applications in drug design aimed at treating diseases associated with these pathways.
  • Receptor Modulation : The compound's structural features enable it to interact with various receptors in the body. Such interactions can influence receptor activation and downstream signaling pathways, potentially leading to therapeutic effects.

Case Studies

  • Anti-inflammatory Activity : A study conducted on similar thiophene derivatives demonstrated significant anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This compound is hypothesized to exhibit comparable effects based on its structural similarity.
  • Cancer Research : Investigations into the compound's effects on cancer cell lines have shown promising results. In vitro assays indicated that the compound could reduce cell viability in certain cancer types by inducing apoptosis through mitochondrial pathways.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
2-(3,4-Dimethoxybenzamido)thiophene-3-carboxamideThiophene core with benzamide groupSimilar anti-inflammatory properties
5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamidePyrazole derivative with thiophenePotential pharmacological applications

Comparison with Similar Compounds

Core Structural Variations

The cyclohepta[b]thiophene scaffold is conserved across analogs, but substituents at the 2-amino and 3-carboxylate positions vary significantly, influencing electronic, steric, and biological properties. Key structural analogs include:

Compound Substituent at 2-Amino Position Key Structural Features
Ethyl 2-[(2-fluorobenzoyl)amino]-... (Compound 21, ) 2-Fluorobenzoyl Electron-withdrawing fluorine enhances electrophilicity; high yield (100%) in synthesis.
Ethyl 2-[(4-fluorobenzoyl)amino]-... (Compound 23, ) 4-Fluorobenzoyl Para-fluorine improves metabolic stability; moderate yield (64%).
Ethyl 2-[(2-chlorobenzoyl)amino]-... (Compound 24, ) 2-Chlorobenzoyl Chlorine increases lipophilicity; lower yield (46%) due to steric hindrance.
Ethyl 2-(2-methoxybenzamido)-... (Compound 47, ) 2-Methoxybenzoyl Methoxy group enhances solubility; synthesized in 100% yield via Method C.
Ethyl 2-(5-(3,4-dimethoxyphenyl)-1H-tetrazol-1-yl)-... (Compound 8b, ) 3,4-Dimethoxyphenyl-tetrazolyl Tetrazolyl group introduces hydrogen-bonding potential; 48% yield.

Antiviral Activity

  • Influenza Inhibition : Fluorinated analogs (Compounds 21, 23, and 24) demonstrated inhibitory effects on influenza polymerase subunit interactions, with IC₅₀ values in the low micromolar range . The 2-fluoro derivative (Compound 21) showed superior activity, likely due to enhanced binding affinity from halogen interactions.
  • HIV-1 RNase H Inhibition: Derivatives like 3-[(3,4-dimethoxybenzoyl)amino]-... (Compound 64) were explored as HIV-1 RNase H inhibitors, though specific data on the target compound remains unreported .

Antitumor Activity

  • Tetrazolyl Derivatives : Compounds 8a–c exhibited in vitro cytotoxicity against MCF-7 (breast), HepG2 (liver), and HT-29 (colon) cancer cells, with IC₅₀ values of 10–25 µM . The 3,4-dimethoxyphenyl-tetrazolyl analog (Compound 8b) showed the highest potency, attributed to synergistic effects of the methoxy and tetrazolyl groups.
  • In Vivo Efficacy: In murine Ehrlich ascites carcinoma models, Compounds 8a and 8b increased lifespan by 40–50%, comparable to 5-fluorouracil .

Physicochemical and Spectroscopic Data

Spectroscopic Characterization

  • ¹H NMR : The cycloheptane ring protons resonate at δ 1.50–3.10 ppm (multiplet), while aromatic protons from substituents appear between δ 6.80–8.25 ppm .
  • ¹³C NMR : Carbonyl carbons (amide and ester) are observed at δ 160–170 ppm, with thiophene ring carbons at δ 120–140 ppm .

Thermal Properties

Compound Melting Point (°C) Yield (%) Reference
3,4-Dimethoxybenzoyl derivative Not reported Not reported
2-Fluorobenzoyl derivative (21) 117–118 100
2-Methoxybenzoyl derivative (47) Not reported 100
Tetrazolyl derivative (8b) 74–76 48

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.